molecular formula C6H2I2N2O3S B1196788 Diazodiiodosulfanilic acid CAS No. 59259-95-9

Diazodiiodosulfanilic acid

Cat. No.: B1196788
CAS No.: 59259-95-9
M. Wt: 435.97 g/mol
InChI Key: CJPBZDPYXYBNQW-UHFFFAOYSA-N
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Description

Diazodiiodosulfanilic acid (C₆H₃I₂N₂O₃S) is a diazonium compound extensively utilized as a nonpenetrating covalent label for studying membrane protein topography. Its structure comprises a sulfanilic acid backbone substituted with two iodine atoms and a diazo group, enabling it to bind selectively to tyrosine and histidine residues on extracellular membrane proteins . This reagent was pivotal in early investigations of red blood cell (RBC) membranes, where it revealed distinct labeling patterns for polypeptides with molecular weights of 94,200 (Band 3), 58,100 (Band 4.5), and 46,500 (Band 5), providing insights into the spatial organization of membrane proteins . Its impermeability to intact cells ensures exclusive labeling of surface-exposed proteins, distinguishing it from other probes that penetrate or disrupt membrane integrity .

Properties

CAS No.

59259-95-9

Molecular Formula

C6H2I2N2O3S

Molecular Weight

435.97 g/mol

IUPAC Name

4-diazonio-3,5-diiodobenzenesulfonate

InChI

InChI=1S/C6H2I2N2O3S/c7-4-1-3(14(11,12)13)2-5(8)6(4)10-9/h1-2H

InChI Key

CJPBZDPYXYBNQW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1I)[N+]#N)I)S(=O)(=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1I)[N+]#N)I)S(=O)(=O)[O-]

Other CAS No.

59259-95-9

Synonyms

DDISA
diazodiiodosulfanilic acid
diazotised diiodosulphanilic acid
DIDSA

Origin of Product

United States

Comparison with Similar Compounds

Diazotized Sulfanilic Acid (C₆H₅N₂O₃S)

  • Structure : Lacks iodine substituents.
  • Reactivity : Binds to aromatic residues (tyrosine, histidine) but with lower specificity due to absent iodine steric effects.
  • Applications: Used in histochemical staining but less effective in membrane studies due to nonspecific binding .

Diphenylamine Derivatives (e.g., Tofenamic Acid)

  • Structure : Contains a diphenylamine core instead of a sulfonic acid group.
  • Reactivity : Primarily interacts with hydrophobic membrane regions; unsuitable for covalent labeling.

Functional Analogs

Lactoperoxidase-Iodination System

  • Mechanism : Enzymatic iodination of tyrosine residues via lactoperoxidase and hydrogen peroxide.
  • Specificity : Labels glycophorin (major RBC glycoprotein) extensively, unlike this compound, which minimally reacts with glycophorin .
  • Limitations : Requires enzymatic activity and penetrates membranes under certain conditions, reducing surface specificity .

Triton X-100

  • Mechanism: Nonionic detergent solubilizes membrane proteins.
  • Specificity : Disrupts lipid-protein interactions indiscriminately; lacks covalent binding capability.

Comparative Data Table

Compound Molecular Weight Reactivity Target Membrane Permeability Key Application
This compound 467.96 g/mol Tyrosine, Histidine (surface) Impermeant RBC membrane topography
Diazotized Sulfanilic Acid 198.18 g/mol Tyrosine, Histidine Partially permeant Histochemical staining
Lactoperoxidase System ~77,000 g/mol Tyrosine (glycophorin) Enzymatic penetration Glycoprotein labeling
Triton X-100 647 g/mol Lipid-protein complexes Permeant Membrane solubilization

Research Findings

  • Specificity : this compound’s iodine atoms enhance steric hindrance, limiting reactions to surface-exposed residues. In contrast, lactoperoxidase labels buried glycophorin domains due to enzymatic activity .
  • Resistance to Treatments : Unlike pronase-sensitive labels, this compound’s covalent bonds withstand neuraminidase and trypsin treatments, preserving labeled protein integrity .
  • Solubility : Triton X-100 solubilizes all this compound-labeled components, confirming its utility in post-labeling fractionation .

Q & A

Q. What are common pitfalls in reporting this compound’s spectral data, and how can they be avoided?

  • Methodological Answer : Pitfalls include omitting solvent peaks in NMR (e.g., residual DMSO at 2.50 ppm) and baseline corrections in FTIR. Adhere to the journal’s data presentation guidelines (e.g., Reviews in Analytical Chemistry) by embedding raw data in appendices and processed spectra in figures. Annotate all peaks and provide accession codes for public repositories .

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